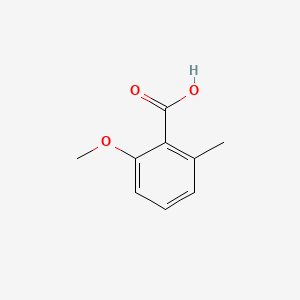

2-Methoxy-6-methylbenzoic acid

Overview

Description

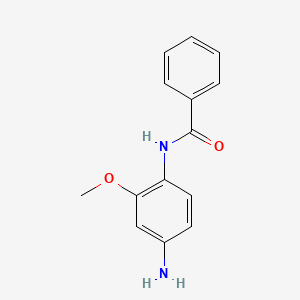

2-Methoxy-6-methylbenzoic acid is a unique chemical compound with the empirical formula C9H10O3 . It is typically available in solid form .

Synthesis Analysis

A synthesis process of 2-Methoxy-6-methylbenzoic acid has been disclosed in a patent . The process involves several steps including reduction hydrogenation reaction, diazotization, hydrolysis and esterification one-pot reaction, methylation reaction, and hydrolysis reaction .Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylbenzoic acid can be represented by the SMILES string O=C(O)C1=C©C=CC=C1OC . The InChI representation is 1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

2-Methoxy-6-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 240.05 .Scientific Research Applications

Synthesis Process

The synthesis process of 2-Methoxy-6-methylbenzoic acid involves several steps . It starts with a reduction hydrogenation reaction using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material . This is followed by diazotization, hydrolysis, and esterification reactions to prepare 2-hydroxy-6-methyl benzoate . The process then involves a methylation reaction to prepare 2-methoxy-6-methyl benzoate . Finally, a hydrolysis reaction is carried out to obtain 2-methoxy-6-methyl benzoic acid .

Key Synthetic Intermediate

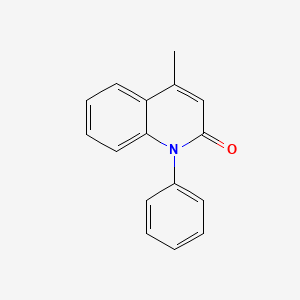

2-Methoxy-6-methyl benzoic acid is a key synthetic intermediate of the pesticide bactericide metrafenone . Metrafenone is a benzophenone type bactericide that has a unique action mechanism . It directly acts on the cytoskeleton-actin of pathogenic bacteria, causing the actin to be damaged and disintegrated . This results in abnormal branching of mycelium and slows down the growth, thereby achieving the aim of preventing and treating powdery mildew .

Chemical Properties

2-Methoxy-6-methylbenzoic acid has the empirical formula C9H6BrNO2 and a molecular weight of 240.05 . It is available in solid form .

Commercial Availability

This compound is commercially available from various chemical suppliers . However, it’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

Catalyst for Asymmetric Reduction

While not directly related to 2-Methoxy-6-methylbenzoic acid, it’s worth noting that similar compounds like 3-Methoxy-2-methylbenzoic acid are used as Corey-Bakshi-Shibata oxazaborolidine catalysts for asymmetric reduction and asymmetric synthesis . They are used in the asymmetric reduction of prochiral ketones .

Esterification with a Zr/Ti Solid Acid Catalyst

Again, while not directly related to 2-Methoxy-6-methylbenzoic acid, similar compounds like methyl benzoate can be synthesized through esterification with a Zr/Ti solid acid catalyst . This represents a new method for the direct condensation of benzoic acid and methanol using a metallic Lewis acid .

Safety and Hazards

2-Methoxy-6-methylbenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302, indicating that it is harmful if swallowed .

Relevant Papers The patent CN113072441A provides a detailed synthesis process of 2-Methoxy-6-methylbenzoic acid . The document also mentions that 2-methoxy-6-methyl benzoic acid is a key synthetic intermediate of pesticide bactericide metrafenone .

Mechanism of Action

Target of Action

It is a key synthetic intermediate of the pesticide bactericide metrafenone . Metrafenone has a unique action mechanism and directly acts on the cytoskeleton-actin of pathogenic bacteria .

Mode of Action

As an intermediate in the synthesis of metrafenone, it may contribute to the unique action mechanism of metrafenone, which involves acting on the cytoskeleton-actin of pathogenic bacteria, causing damage and disintegration of actin, leading to abnormal branching of mycelium .

Result of Action

As an intermediate in the synthesis of metrafenone, it may contribute to the effects of metrafenone, which include damage and disintegration of actin in pathogenic bacteria, leading to abnormal branching of mycelium and slowed growth .

properties

IUPAC Name |

2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICCJGFEXKNBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297798 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-methylbenzoic acid | |

CAS RN |

6161-65-5 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: Can 2-Methoxy-6-methylbenzoic acid be used to synthesize other important compounds?

A1: Yes, 2-Methoxy-6-methylbenzoic acid serves as a versatile starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of:

- Metrafenone: This fungicide can be synthesized from 2-methoxy-6-methylbenzoic acid in a process involving bromination, acyl chlorination, and Friedel-Crafts acylation. []

- Lunularic acid: This plant growth regulator can be synthesized efficiently using a directed metalation strategy starting from N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of 2-methoxy-6-methylbenzoic acid. []

- (-)-Panacene: This natural product was synthesized for the first time using 2-methoxy-6-methylbenzoic acid as a starting material, highlighting its utility in complex molecule synthesis. []

- Anacardic acid analogues: Alkylation reactions of 2-methoxy-6-methylbenzoic acid esters offer routes to synthesize anacardic acid analogues, which are of interest for their biological activity. []

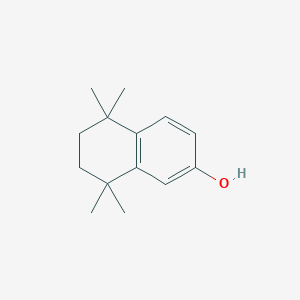

Q2: Is there a straightforward method to synthesize 8-methoxy-1-tetralone from 2-methoxy-6-methylbenzoic acid?

A2: While not directly synthesized from 2-methoxy-6-methylbenzoic acid itself, a published route utilizes a similar starting material (2-methoxy-6-methylbenzoic acid) and employs a tandem Michael-Dieckmann condensation to produce 8-methoxy-1-tetralone. [] This highlights the potential of using similar starting materials and reaction pathways to access this important tetralone derivative.

Q3: What are the potential advantages of using N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of 2-methoxy-6-methylbenzoic acid, in synthesis?

A3: N-tert-butyl-N-methyl-2-methoxybenzamide displays excellent reactivity in directed metalation reactions. This allows for the efficient introduction of new substituents onto the aromatic ring, as demonstrated by the high yield synthesis of N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. [] This approach offers a powerful tool for constructing more elaborate molecules from 2-methoxy-6-methylbenzoic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)